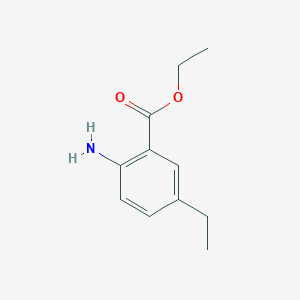

Ethyl 2-amino-5-ethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-5-ethylbenzoate: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate, followed by reduction to yield ethyl 2-aminobenzoate. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-ethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides and sulfonamides.

Scientific Research Applications

Chemistry: Ethyl 2-amino-5-ethylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of amino-substituted benzoates on cellular processes and enzyme activities .

Industry: In the industrial sector, this compound can be used as a precursor for manufacturing dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-ethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-aminobenzoate: Similar structure but lacks the ethyl group on the benzene ring.

Ethyl 4-aminobenzoate: Similar structure but with the amino group in the para position.

Methyl 2-amino-5-ethylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs .

Biological Activity

Ethyl 2-amino-5-ethylbenzoate, an organic compound classified as an ester, has garnered attention due to its potential biological activities and applications in pharmaceutical chemistry. This article delves into its biological activity, encompassing enzymatic interactions, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzoate group linked to an ethyl amino chain, which contributes to its unique chemical properties. The molecular formula is C12H17N with a structure that suggests potential interactions with various biological systems due to the presence of both an amino group and an ethyl side chain.

Enzymatic Activity and Hydrolysis

Research indicates that this compound can undergo aminolysis, reacting with ammonia or primary/secondary amines to form corresponding amides. Studies on the hydrolytic stability of similar esters suggest that the compound's stability may be influenced by the size of the alkyl group attached to the benzoate structure. For instance, comparative studies show that variations in hydrolytic stability correlate directly with alkyl group size and electronic effects .

Table 1: Hydrolytic Stability of Related Compounds

| Compound Name | t1/2 (min) | Key Features |

|---|---|---|

| This compound | TBD | Amino and ethyl substitutions |

| Ethyl 2-bromo benzoate | 15 | Halogen substitution |

| Unsubstituted ethyl benzoate | 15 | Baseline for comparison |

| Phenyl benzoate | 11 | Lower stability due to resonance |

Local Anesthetic Effects

This compound shares structural similarities with known local anesthetics such as benzocaine (4-amino ethyl benzoate). Research has shown that compounds in this category can effectively block sodium channels, leading to local anesthetic effects. The local anesthetic activity of structurally related compounds suggests that this compound may also exhibit similar pharmacological properties .

Case Studies and Experimental Findings

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with other benzoate derivatives.

Table 2: Comparative Biological Activities

| Compound Name | Local Anesthetic Activity | Antibacterial Activity |

|---|---|---|

| This compound | Potentially active | TBD |

| Benzocaine | High | Low |

| Ethyl 4-(phenylcarbamoyl)benzoate | Moderate | High |

Properties

CAS No. |

832732-67-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-5-ethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

SWFOMPATDYDWPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.